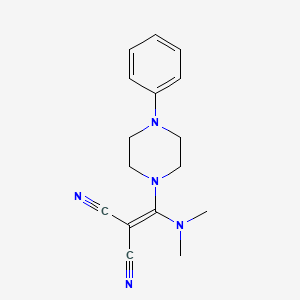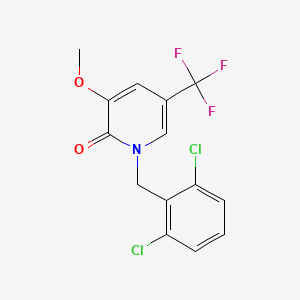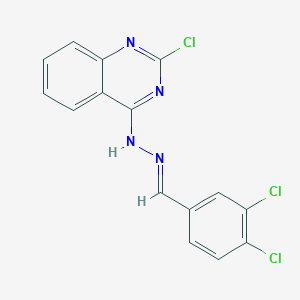![molecular formula C19H16ClNO3S B3036322 3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol CAS No. 339103-48-9](/img/structure/B3036322.png)
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves introducing a sulfonyl group and a chlorobenzyl group onto a pyridinol scaffold. Specific synthetic routes may vary, but electrophilic aromatic substitution reactions are commonly employed . For example, one possible synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyridine derivative.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Research on compounds based on similar structures demonstrates applications in antimicrobial activities. For instance, a study by El‐Emary, Al-muaikel, and Moustafa (2002) explores the synthesis of new heterocycles with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Structural Characterization of Metal Complexes
- A study by Sousa et al. (2001) investigates the structural characterization of metal complexes containing similar chemical structures. These complexes have potential applications in various fields including catalysis and materials science (Sousa et al., 2001).
Synthesis and X-Ray Crystal Structure Analysis
- The synthesis and structural analysis of pyridinol derivatives, as demonstrated in research by Shen et al. (2014), shows applications in the field of molecular design and materials science (Shen et al., 2014).
Development of Ionic Liquids for Catalysis
- Moosavi‐Zare et al. (2013) researched the development of novel ionic liquids using pyridinol derivatives for catalysis applications. This research indicates the potential utility of such compounds in industrial chemical processes (Moosavi‐Zare et al., 2013).
Synthesis of Novel Compounds for Cytotoxic Activity
- Stolarczyk et al. (2018) explored the synthesis of novel pyrimidine derivatives with potential cytotoxic activities, indicating applications in pharmaceutical research and drug development (Stolarczyk et al., 2018).
Optical Properties of Pyridinium Compounds
- Research by Antony et al. (2019) on the synthesis and optical analysis of pyridinium compounds suggests applications in the development of new materials with specific optical properties (Antony et al., 2019).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-13-11-17(15-5-3-2-4-6-15)21-19(22)18(13)25(23,24)12-14-7-9-16(20)10-8-14/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIRYIOVOGBHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B3036240.png)
![[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B3036242.png)

![5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B3036248.png)



![3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036255.png)
![2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036256.png)
![2-[(2Z)-2-[(4-chlorophenyl)methoxyimino]ethyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036257.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036258.png)
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036259.png)
![4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B3036260.png)
![2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3036262.png)